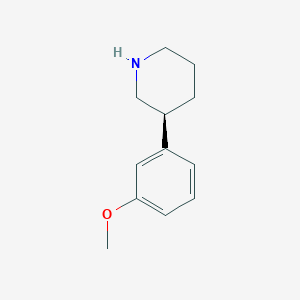

(S)-3-(3-Methoxyphenyl)piperidine

Description

Properties

IUPAC Name |

(3S)-3-(3-methoxyphenyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-14-12-6-2-4-10(8-12)11-5-3-7-13-9-11/h2,4,6,8,11,13H,3,5,7,9H2,1H3/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXCUAFVVTHZALS-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2CCCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)[C@@H]2CCCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40449616 | |

| Record name | (S)-3-(3-Methoxyphenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40449616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88784-37-6 | |

| Record name | (S)-3-(3-Methoxyphenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40449616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-3-(3-Methoxyphenyl)piperidine: Chemical Properties, Structure, and Pharmacological Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-(3-Methoxyphenyl)piperidine is a chiral piperidine derivative that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and neuropharmacology. The piperidine scaffold is a privileged structure in drug discovery, appearing in a wide array of approved therapeutics and clinical candidates targeting the central nervous system (CNS). The specific stereochemistry and substitution pattern of (S)-3-(3-Methoxyphenyl)piperidine suggest its potential as a modulator of monoamine transporters, which are critical for regulating neurotransmitter signaling in the brain. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and known biological activities of this compound, offering a valuable resource for researchers exploring its potential in drug development.

Chemical Properties and Structure

The fundamental chemical and physical properties of (S)-3-(3-Methoxyphenyl)piperidine are summarized in the table below. These properties are essential for its handling, characterization, and formulation in a research setting.

| Property | Value | Source |

| Chemical Formula | C₁₂H₁₇NO | |

| Molecular Weight | 191.27 g/mol | |

| CAS Number | 88784-37-6 | |

| Appearance | Not specified (likely an oil or low-melting solid) | General knowledge |

| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C. |

Structural Elucidation:

The structure of (S)-3-(3-Methoxyphenyl)piperidine consists of a central piperidine ring, a six-membered saturated heterocycle containing a nitrogen atom. A methoxyphenyl group is attached to the third carbon of the piperidine ring. The "(S)" designation indicates the stereochemistry at the chiral center (C3), which is crucial for its specific biological activity.

Caption: 2D Chemical Structure of (S)-3-(3-Methoxyphenyl)piperidine.

Synthesis and Characterization

The synthesis of enantiomerically pure 3-substituted piperidines is a key challenge in medicinal chemistry. Several strategies have been developed for the asymmetric synthesis of such compounds.

Enantioselective Synthesis Approach

A modern and efficient method for the enantioselective synthesis of 3-arylpiperidines involves a rhodium-catalyzed asymmetric arylation of a pyridine derivative. This multi-step process offers high enantioselectivity and good yields.[1]

Experimental Protocol: A General Method for Enantioselective Synthesis of 3-Arylpiperidines

This protocol is a general representation and would require optimization for the specific synthesis of (S)-3-(3-Methoxyphenyl)piperidine.

Step 1: N-Activation and Partial Reduction of Pyridine

-

Dissolve pyridine in a suitable solvent (e.g., dichloromethane).

-

Add an activating agent (e.g., a chloroformate) and a reducing agent (e.g., sodium borohydride) at low temperature.

-

Work up the reaction to isolate the N-activated dihydropyridine intermediate.

Step 2: Rhodium-Catalyzed Asymmetric Arylation

-

In an inert atmosphere, combine a rhodium precursor (e.g., [Rh(COD)Cl]₂) and a chiral phosphine ligand (e.g., a binaphthyl-based ligand) in a suitable solvent.

-

Add the N-activated dihydropyridine from Step 1 and the corresponding arylboronic acid (3-methoxyphenylboronic acid).

-

Heat the reaction mixture to the appropriate temperature and monitor for completion.

-

Purify the resulting N-protected 3-aryl-tetrahydropyridine by chromatography.

Step 3: Reduction and Deprotection

-

Subject the product from Step 2 to catalytic hydrogenation to reduce the double bond in the tetrahydropyridine ring.

-

Remove the N-protecting group under appropriate conditions (e.g., acid or base hydrolysis) to yield the final product, (S)-3-(3-Methoxyphenyl)piperidine.

Caption: General workflow for the enantioselective synthesis of 3-arylpiperidines.

Characterization

A comprehensive characterization of (S)-3-(3-Methoxyphenyl)piperidine would involve a combination of spectroscopic techniques and physical measurements.

-

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to aid in its structural elucidation by analyzing fragmentation patterns. The expected molecular ion peak would be at m/z 191.

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify the functional groups present in the molecule, such as the N-H bond of the secondary amine, C-H bonds of the aromatic and aliphatic portions, and the C-O bond of the methoxy group.

-

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is crucial for determining the enantiomeric purity of the final product.

-

Optical Rotation: The specific rotation, measured using a polarimeter, is a key physical property that confirms the identity and enantiomeric excess of a chiral compound. The specific rotation value for (S)-3-(3-Methoxyphenyl)piperidine is not widely reported and would need to be determined experimentally.

Pharmacological Activity and Applications in Drug Discovery

The structural motif of 3-arylpiperidine is a well-established pharmacophore that interacts with various CNS targets, most notably the monoamine transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[2][3] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling. Inhibition of these transporters can lead to increased levels of neurotransmitters in the synapse, a mechanism of action for many antidepressant and psychostimulant drugs.

Mechanism of Action:

It is hypothesized that (S)-3-(3-Methoxyphenyl)piperidine acts as a monoamine reuptake inhibitor. The affinity and selectivity for DAT, SERT, and NET would be critically dependent on the (S)-stereochemistry and the nature of the aromatic substituent. The methoxy group at the meta-position of the phenyl ring plays a significant role in modulating the electronic and steric properties of the molecule, influencing its binding to the transporter proteins.

Potential Therapeutic Applications:

Given its structural similarity to known monoamine reuptake inhibitors, (S)-3-(3-Methoxyphenyl)piperidine could be investigated for its potential in treating a range of neurological and psychiatric disorders, including:

-

Depression: By potentially inhibiting SERT and/or NET.

-

Attention-Deficit/Hyperactivity Disorder (ADHD): Through inhibition of DAT and/or NET.

-

Other CNS disorders: The modulation of monoaminergic systems has implications for a variety of other conditions.

Structure-Activity Relationships (SAR):

The development of potent and selective monoamine transporter inhibitors often involves systematic modifications of a lead compound. For 3-arylpiperidines, key SAR considerations include:

-

Stereochemistry: The absolute configuration at the C3 position is often a major determinant of potency and selectivity.

-

Aromatic Substitution: The position and nature of substituents on the phenyl ring can dramatically alter the binding affinity for the different transporters.

-

N-Substitution: Modification of the piperidine nitrogen can also influence the pharmacological profile.

Caption: Proposed mechanism of action of (S)-3-(3-Methoxyphenyl)piperidine as a monoamine reuptake inhibitor.

Safety and Handling

As with any research chemical, (S)-3-(3-Methoxyphenyl)piperidine should be handled with appropriate safety precautions. A comprehensive safety data sheet (SDS) should be consulted before use. General safety measures include:

-

Handling in a well-ventilated fume hood.

-

Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoiding inhalation, ingestion, and skin contact.

Conclusion

(S)-3-(3-Methoxyphenyl)piperidine represents a promising scaffold for the development of novel CNS-active agents. Its chiral nature and substitution pattern suggest a likely interaction with monoamine transporters, making it a person of interest for researchers in neuropharmacology and medicinal chemistry. Further investigation into its specific binding affinities, in vivo efficacy, and safety profile is warranted to fully elucidate its therapeutic potential. This technical guide serves as a foundational resource for scientists embarking on the exploration of this intriguing molecule.

References

-

PrepChem. Synthesis of 3-(3-Methoxyphenyl)piperidine. Available from: [Link]

-

Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226. Available from: [Link]

-

PubChem. 2-(3-Methoxyphenyl)piperidine. National Center for Biotechnology Information. PubChem Compound Database; CID=4262759. Available from: [Link]

-

Semantic Scholar. CONCISE SYNTHESIS OF 3-ARYLPIPERIDINES. Available from: [Link]

-

PubMed. Differential effects of the enantiomers of 3-(3-hydroxyphenyl)-N-n-propylpiperidine (3-PPP) at dopamine receptor sites. Available from: [Link]

-

PubMed. The synthesis and biological evaluation of dopamine transporter inhibiting activity of substituted diphenylmethoxypiperidines. Available from: [Link]

-

PubMed. Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites. Available from: [Link]

-

Sci-Hub. Effects of Piperidine Ring Stereochemistry on Potency. Identification of Norepinephrine Transporter Selective Ligands and Broad-Spectrum Transporter Inhibitors. Available from: [Link]

-

PubMed. Syntheses and binding studies of new [(aryl)(aryloxy)methyl]piperidine derivatives and related compounds as potential antidepressant drugs with high affinity for serotonin (5-HT) and norepinephrine (NE) transporters. Available from: [Link]

-

PubMed. Novel (bisarylmethoxy)butylpiperidine analogues as neurotransmitter transporter inhibitors with activity at dopamine receptor sites. Available from: [Link]

-

PubMed. 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter. Available from: [Link]

Sources

- 1. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Differential effects of the enantiomers of 3-(3-hydroxyphenyl)-N-n-propylpiperidine (3-PPP) at dopamine receptor sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-3-(3-Methoxyphenyl)piperidine mechanism of action

An In-depth Technical Guide to the Mechanism of Action of (S)-3-(3-Methoxyphenyl)piperidine

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals and biologically active alkaloids.[1][2] (S)-3-(3-Methoxyphenyl)piperidine is a chiral heterocyclic amine that has garnered interest within the scientific community for its activity in the central nervous system (CNS). Its structure, featuring a methoxyphenyl group attached to a piperidine ring, positions it as a promising candidate for interacting with key neurological targets. This guide provides a comprehensive technical overview of the current understanding of its mechanism of action, focusing on its primary and secondary molecular targets, the downstream signaling pathways it modulates, and the experimental methodologies required for its characterization. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's pharmacological profile.

Part 1: Primary Molecular Target: The Sigma-1 (σ1) Receptor

The primary and most potent interaction of scaffolds related to (S)-3-(3-Methoxyphenyl)piperidine is with the sigma-1 (σ1) receptor.[3][4] Unlike traditional G protein-coupled or ionotropic receptors, the σ1 receptor is a unique intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane (MAM). This strategic position allows it to regulate a host of cellular functions, including calcium signaling, ion channel activity, and the cellular stress response.

Binding Affinity and Selectivity

Compounds with a piperidine or piperazine core often exhibit high affinity for sigma receptors.[4][5] While specific binding data for the (S)-3-(3-Methoxyphenyl)piperidine enantiomer is not consolidated in a single public source, extensive research on closely related analogs allows for a highly confident characterization. These compounds typically display nanomolar affinity for the σ1 receptor and varying degrees of selectivity over the σ2 subtype and other CNS receptors.

For instance, studies on similar piperidine derivatives demonstrate a clear preference and high potency for the σ1 receptor.[3][6] The trifluoromethyl indazole analog of a related piperidine scaffold was identified as a highly potent σ1 modulator with a Ki of 0.7 nM and excellent selectivity over the dopamine D4 receptor.[3] This highlights the capacity of the piperidine core to anchor potently within the σ1 binding site.

Table 1: Representative Binding Affinities of Piperidine Scaffolds at CNS Targets

| Compound Scaffold | Target Receptor | Binding Affinity (Ki, nM) | Selectivity (vs. secondary targets) | Reference |

|---|---|---|---|---|

| 1'-benzyl-3-methoxy-3H-spiro[[1]benzofuran-1,4'-piperidine] | Sigma-1 (σ1) | 1.14 | >1100-fold vs. Sigma-2 | [6] |

| Piperidine-Indazole Analog (12c) | Sigma-1 (σ1) | 0.7 | >800-fold vs. Dopamine D4 | [3] |

| Piperidine-Indazole Analog (12a) | Sigma-1 (σ1) | 1.2 | >700-fold vs. Dopamine D4 | [3] |

| Piperidine-Benzimidazole Analog (10a) | Sigma-1 (σ1) | 12.0 | ~150-fold vs. Dopamine D4 |[3] |

Mechanism of σ1 Receptor Modulation

As a chaperone protein, the σ1 receptor forms complexes with "client" proteins, such as the inositol 1,4,5-trisphosphate receptor (IP3R), to regulate their function. Ligands can act as either agonists or antagonists, promoting or disrupting these interactions, respectively. Many piperidine-based σ1 ligands have demonstrated functional antagonism, which is particularly relevant for therapeutic areas like neuropathic pain.[4][6] An antagonist would bind to the σ1 receptor, preventing it from properly chaperoning its client proteins, thereby inhibiting downstream signaling events like sustained intracellular calcium release.

Part 2: Secondary Interactions with Dopamine Receptors

While the σ1 receptor appears to be the primary target, the piperidine scaffold is also known to interact with dopamine receptors, particularly the D2-like family (D2, D3, D4).[3][7] The nature and potency of this interaction are highly dependent on the specific substitutions on the piperidine and phenyl rings. This dual-target engagement could offer a complex and potentially beneficial pharmacological profile for treating multifaceted neurological and psychiatric disorders.

Dopamine Receptor Binding Profile

Research focused on differentiating σ1 and dopamine D4 receptor activity has shown that subtle structural modifications to the piperidine scaffold can shift selectivity.[3] For example, the replacement of a benzimidazole moiety with an indazole group on a related piperidine core dramatically increased σ1 affinity and selectivity over the D4 receptor.[3] This suggests that (S)-3-(3-Methoxyphenyl)piperidine likely possesses some affinity for dopamine receptors, but it is expected to be lower than its affinity for the σ1 receptor. This interaction is critical to characterize, as D2-like receptor antagonism is the mechanism of action for many antipsychotic medications, while D3 receptor modulation is being explored for substance use disorders.[8][9]

Structure-Activity Relationship (SAR) Insights

The shared pharmacophoric features between σ1 and D4 receptor ligands explain the cross-reactivity. Both receptors recognize a basic nitrogen (present in the piperidine ring) that forms a key electrostatic interaction with an acidic residue in the binding pocket (Glu172 in σ1; Asp115 in D4).[3] Aromatic groups, like the methoxyphenyl moiety, participate in favorable π-π stacking interactions in both receptors. The divergence in selectivity is achieved through substitutions that exploit unique features of each receptor's binding site, which appears to be the case for many potent σ1-selective piperidine derivatives.[3][10]

Part 3: Experimental Protocols for Mechanistic Validation

To rigorously define the mechanism of action of (S)-3-(3-Methoxyphenyl)piperidine, a series of well-established experimental protocols must be employed. These methods provide a self-validating system to confirm binding affinity and functional activity.

Protocol 1: Radioligand Binding Assay for Affinity (Ki) Determination

This protocol quantifies the affinity of the test compound for a specific receptor by measuring its ability to displace a known high-affinity radiolabeled ligand.

Methodology:

-

Membrane Preparation: Homogenize tissue or cells expressing the target receptor (e.g., HEK293 cells stably expressing human σ1 or D2 receptors) in an ice-cold buffer. Centrifuge the homogenate to pellet the membranes and wash multiple times to remove endogenous ligands.

-

Assay Setup: In a 96-well plate, combine the prepared membranes, a fixed concentration of a suitable radioligand (e.g., -pentazocine for σ1; [³H]raclopride for D2), and varying concentrations of the unlabeled test compound, (S)-3-(3-Methoxyphenyl)piperidine.

-

Incubation: Incubate the plates at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.

-

Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate the bound radioligand from the unbound. Wash the filters quickly with an ice-cold buffer.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of radioligand displacement against the log concentration of the test compound to determine the IC50 value (the concentration that inhibits 50% of specific binding). Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: FLIPR-Based Calcium Mobilization Assay for Functional Activity

This assay determines whether a compound acts as an agonist or antagonist by measuring its effect on intracellular calcium (Ca²⁺) mobilization, a key downstream event of σ1 and D2 receptor signaling.[11]

Methodology:

-

Cell Culture: Plate cells expressing the target receptor (e.g., CHO-K1 cells expressing the σ1 receptor) in a black-walled, clear-bottom 96-well plate and grow to confluence.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution. Incubate for approximately 1 hour at 37°C to allow for dye uptake and de-esterification.

-

Compound Preparation: Prepare serial dilutions of the test compound (for antagonist mode) or a known agonist (for agonist mode) in an appropriate assay buffer.

-

Measurement (Antagonist Mode): Place the cell plate into a Fluorometric Imaging Plate Reader (FLIPR). Add the test compound ((S)-3-(3-Methoxyphenyl)piperidine) to the wells and incubate for a set period (e.g., 15-30 minutes).

-

Stimulation: Following pre-incubation, add a known agonist (e.g., PRE-084 for σ1) at a concentration that elicits a submaximal response (EC80) and immediately begin measuring fluorescence.

-

Data Analysis: The fluorescence signal is proportional to the intracellular Ca²⁺ concentration. An antagonist will reduce the agonist-induced fluorescence increase in a dose-dependent manner. Calculate the IC50 value from the resulting dose-response curve.

Conclusion

(S)-3-(3-Methoxyphenyl)piperidine is a pharmacologically active molecule whose mechanism of action is primarily driven by its high-affinity interaction with the sigma-1 (σ1) receptor, where it likely functions as an antagonist. This interaction disrupts the receptor's chaperone activity at the MAM, influencing critical cellular processes like calcium signaling. Furthermore, the compound is predicted to have secondary interactions with dopamine D2-like receptors, a common feature of this chemical scaffold that adds another layer of complexity and therapeutic potential. This dual pharmacology suggests potential applications in treating complex CNS disorders, such as neuropathic pain, neurodegenerative diseases, and certain psychiatric conditions. A thorough characterization using the standardized protocols outlined herein is essential for fully elucidating its therapeutic promise and advancing its development.

References

-

PrepChem.com . Synthesis of 3-(3-Methoxyphenyl)piperidine. PrepChem.com. Available from: [Link]

-

Abdy, M., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available from: [Link]

-

Weber, F., et al. (2012). Pharmacological and metabolic characterisation of the potent sigma1 receptor ligand 1'-benzyl-3-methoxy-3H-spiro[[1]benzofuran-1,4'-piperidine]. Journal of Pharmacy and Pharmacology. Available from: [Link]

-

Nilson, A. N., et al. (2023). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv. Available from: [Link]

- Google Patents. Synthesis of ethyl-4(3'-methoxyphenyl)-1-methyl piperidine-3-carboxylate.

-

Leone, S., et al. (2021). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-Amnesic Activity. ACS Chemical Neuroscience. Available from: [Link]

- Google Patents. Piperidine derivative having nmda receptor antagonistic activity.

- Google Patents. Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib.

-

Hackling, A., et al. (2003). N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as dopamine D2 and D3 receptor ligands. Journal of Medicinal Chemistry. Available from: [Link]

-

Szałata, K., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Antiallodynic Properties. ACS Chemical Neuroscience. Available from: [Link]

-

Xu, J., et al. (2010). [3H]4-(dimethylamino)-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl) butyl)benzamide: a selective radioligand for dopamine D(3) receptors. II. Quantitative analysis of dopamine D(3) and D(2) receptor density ratio in the caudate-putamen. Synapse. Available from: [Link]

-

PubChem . 3-(3-methoxyphenyl)piperidine hydrochloride. PubChem. Available from: [Link]

-

PubChem . 2-(3-Methoxyphenyl)piperidine. PubChem. Available from: [Link]

-

PubChem . 1-(3-Methoxyphenyl)piperidine. PubChem. Available from: [Link]

- Google Patents. Piperidine derivatives as nmda receptor antagonists.

-

Encyclopedia.pub . Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. Available from: [Link]

-

Nilson, A. N., et al. (2024). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonists. ChemRxiv. Available from: [Link]

-

International Journal of Novel Research and Development . Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. Available from: [Link]

-

Amodeo, G., et al. (2024). A focus on piperidine and piperazine scaffolds: Design, synthesis, and biological evaluation of novel selective sigma receptor (SR) ligands with analgesic activity. European Journal of Medicinal Chemistry. Available from: [Link]

-

Berardi, F., et al. (2009). 1-Cyclohexylpiperazine and 3,3-dimethylpiperidine derivatives as sigma-1 (sigma1) and sigma-2 (sigma2) receptor ligands: a review. Current Pharmaceutical Design. Available from: [Link]

-

Boateng, C. A., et al. (2023). Pharmacology and Therapeutic Potential of Dopamine D4 Receptor Antagonists for Cocaine Use Disorder. ChemRxiv. Available from: [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. chemrxiv.org [chemrxiv.org]

- 4. iris.unict.it [iris.unict.it]

- 5. 1-Cyclohexylpiperazine and 3,3-dimethylpiperidine derivatives as sigma-1 (sigma1) and sigma-2 (sigma2) receptor ligands: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacological and metabolic characterisation of the potent sigma1 receptor ligand 1'-benzyl-3-methoxy-3H-spiro[[2]benzofuran-1,4'-piperidine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as dopamine D2 and D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [3H]4-(dimethylamino)-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl) butyl)benzamide: a selective radioligand for dopamine D(3) receptors. II. Quantitative analysis of dopamine D(3) and D(2) receptor density ratio in the caudate-putamen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chemrxiv.org [chemrxiv.org]

- 11. WO2003010159A1 - Piperidine derivatives as nmda receptor antagonists - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Pharmacological Profile of (S)-3-(3-Methoxyphenyl)piperidine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the pharmacological profile of (S)-3-(3-Methoxyphenyl)piperidine, a chiral molecule with significant potential for interacting with key central nervous system targets. This document moves beyond a simple recitation of facts to offer a synthesized analysis of its chemical properties, pharmacological activities, and the underlying scientific rationale for its investigation.

Introduction: The Significance of the 3-Arylpiperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs targeting a wide array of physiological systems[1][2]. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal building block for ligands of G-protein coupled receptors (GPCRs) and neurotransmitter transporters. The introduction of an aryl group at the 3-position, as seen in (S)-3-(3-Methoxyphenyl)piperidine, creates a chiral center and introduces electronic and steric features that can drive high-affinity and selective interactions with specific biological targets. The methoxy substituent on the phenyl ring further modulates the electronic properties and potential hydrogen bonding capabilities of the molecule.

This guide will delve into the known pharmacological characteristics of (S)-3-(3-Methoxyphenyl)piperidine, drawing on data from related compounds to build a comprehensive profile where direct data is not yet available in public literature. We will explore its synthesis, receptor binding affinity, and potential functional activity, providing a solid foundation for future research and development efforts.

Synthesis and Physicochemical Properties

The synthesis of 3-arylpiperidines can be achieved through various synthetic routes, often starting from commercially available piperidones or pyridine precursors. The stereospecific synthesis of the (S)-enantiomer is crucial for elucidating its specific pharmacological effects, as different enantiomers of a chiral drug can exhibit vastly different potencies and receptor selectivities.

A general synthetic approach to 3-(3-Methoxyphenyl)piperidine involves the conversion of 3-(3-methoxyphenyl)glutarimide to the corresponding piperidine via reduction. Chiral resolution can then be employed to isolate the desired (S)-enantiomer.

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₇NO | [3][4] |

| Molecular Weight | 191.27 g/mol | [3][4] |

| XLogP3 | 2.6 | [3][4] |

| Hydrogen Bond Donor Count | 1 | [3][4] |

| Hydrogen Bond Acceptor Count | 2 | [3][4] |

| Rotatable Bond Count | 2 | [3][4] |

These properties suggest good potential for oral bioavailability and central nervous system penetration, making it an attractive scaffold for CNS-acting drugs.

A generalized synthetic workflow for obtaining (S)-3-(3-Methoxyphenyl)piperidine.

Pharmacological Profile: A Multi-Target Interaction Landscape

Serotonergic System Interactions

The 3-arylpiperidine scaffold is a well-established pharmacophore for the serotonin transporter (SERT). Numerous studies have demonstrated that derivatives with this core structure can exhibit high-affinity binding to SERT, acting as potent serotonin reuptake inhibitors (SRIs)[5][6]. For instance, certain 3-[(aryl)(benzyloxy)methyl]piperidine derivatives have shown Ki values for SERT in the low nanomolar range, comparable to the widely prescribed antidepressant, fluoxetine[6].

Expected Binding Affinity at SERT: Based on the existing structure-activity relationships (SAR) for this class of compounds, it is highly probable that (S)-3-(3-Methoxyphenyl)piperidine will exhibit significant affinity for SERT. The precise Ki value would require experimental determination, but it is reasonable to hypothesize that it falls within the nanomolar range.

Experimental Protocol: SERT Binding Assay

A standard experimental approach to determine the binding affinity of (S)-3-(3-Methoxyphenyl)piperidine for SERT would involve a competitive radioligand binding assay.

-

Objective: To determine the inhibition constant (Ki) of the test compound for the human serotonin transporter.

-

Materials:

-

Human embryonic kidney (HEK293) cells stably expressing the human SERT.

-

[³H]-Citalopram or another suitable radioligand for SERT.

-

(S)-3-(3-Methoxyphenyl)piperidine (test compound).

-

Fluoxetine or another known SRI as a positive control.

-

Scintillation fluid and a liquid scintillation counter.

-

-

Methodology:

-

Prepare cell membranes from HEK293-hSERT cells.

-

In a 96-well plate, incubate a fixed concentration of [³H]-citalopram with varying concentrations of the test compound or the positive control in the presence of the cell membranes.

-

Allow the binding to reach equilibrium.

-

Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.

-

Wash the filters to remove non-specifically bound radioactivity.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Analyze the data using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Dopaminergic System Interactions

The 3-arylpiperidine moiety is also present in ligands that interact with dopamine receptors and the dopamine transporter (DAT). While the affinity for DAT is often lower than for SERT in this chemical class, it can still be significant[7]. Furthermore, derivatives of 3-phenylpiperidine have been explored as ligands for D₂-like (D₂, D₃, and D₄) dopamine receptors[8][9][10].

Potential for Dopamine Receptor and Transporter Affinity: It is plausible that (S)-3-(3-Methoxyphenyl)piperidine possesses some affinity for both DAT and dopamine receptors, particularly the D₂ and D₃ subtypes. The methoxy substitution on the phenyl ring can influence the electronic and steric properties that govern binding to these targets.

Opioid and Sigma Receptor Interactions

While the 4-arylpiperidine scaffold is more classically associated with high-affinity opioid receptor ligands, some 3-substituted piperidines have also shown activity at these receptors[11][12]. Additionally, the sigma receptor family, particularly the σ₁ subtype, is a known target for various phenylpiperidine derivatives[13][14]. The sigma-1 receptor is an intracellular chaperone protein implicated in a variety of cellular functions and is a target for drugs with potential antidepressant, anxiolytic, and neuroprotective effects[13].

Hypothesized Sigma Receptor Activity: Given the structural similarities to known sigma receptor ligands, (S)-3-(3-Methoxyphenyl)piperidine is a candidate for sigma-1 receptor binding. Functional assays would be necessary to determine whether it acts as an agonist or antagonist at this target.

Predicted multi-target pharmacological profile of (S)-3-(3-Methoxyphenyl)piperidine.

Potential Therapeutic Applications and Future Directions

Based on its predicted pharmacological profile, (S)-3-(3-Methoxyphenyl)piperidine holds potential for the development of novel therapeutics for a range of central nervous system disorders.

-

Depression and Anxiety Disorders: High affinity for SERT suggests potential as an antidepressant or anxiolytic. A dual action at SERT and the sigma-1 receptor could offer a novel mechanism of action with potential for improved efficacy or a faster onset of action.

-

Neuropathic Pain: The involvement of both the serotonergic system and sigma-1 receptors in pain modulation makes this compound a candidate for the treatment of neuropathic pain.

-

Neurodegenerative Diseases: Sigma-1 receptor agonists have shown neuroprotective effects in preclinical models of neurodegenerative diseases. If (S)-3-(3-Methoxyphenyl)piperidine is found to be a sigma-1 agonist, it could be investigated for its potential in conditions such as Alzheimer's disease or Parkinson's disease.

Future research should focus on:

-

Comprehensive Receptor Screening: A broad in vitro screen against a panel of CNS receptors and transporters is essential to fully characterize the binding profile of (S)-3-(3-Methoxyphenyl)piperidine and determine its selectivity.

-

Functional Activity Assays: Determining whether the compound acts as an agonist, antagonist, or inverse agonist at its primary targets is crucial for understanding its physiological effects.

-

In Vivo Pharmacokinetic and Pharmacodynamic Studies: Animal studies are needed to assess the compound's brain penetration, metabolic stability, and in vivo efficacy in relevant models of CNS disorders.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs will help to optimize potency, selectivity, and pharmacokinetic properties.

Conclusion

(S)-3-(3-Methoxyphenyl)piperidine is a chiral molecule with a promising, albeit currently under-characterized, pharmacological profile. Its structural features suggest a high likelihood of interaction with the serotonin transporter and the sigma-1 receptor, with potential for additional activity at dopaminergic and opioid targets. This multi-target profile presents an exciting opportunity for the development of novel therapeutics for a variety of CNS disorders. The experimental protocols and future research directions outlined in this guide provide a roadmap for the further elucidation of the pharmacological properties of this intriguing compound.

References

-

Orjales, A., Mosquera, R., Toledo, A., Pumar, M. C., García, N., Cortizo, L., Labeaga, L., & Innerárity, A. (2003). Syntheses and binding studies of new [(aryl)(aryloxy)methyl]piperidine derivatives and related compounds as potential antidepressant drugs with high affinity for serotonin (5-HT) and norepinephrine (NE) transporters. Journal of Medicinal Chemistry, 46(25), 5512–5532. [Link]

-

Di Zanni, E., et al. (2007). 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter. Journal of Pharmacy and Pharmacology, 59(10), 1439-1445. [Link]

-

Abraham, P., et al. (2000). Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites. Journal of Medicinal Chemistry, 43(25), 4596-4606. [Link]

-

Su, T. P., Hayashi, T., & Vaupel, D. B. (2009). The pharmacology of sigma-1 receptors. Psychopharmacology, 203(1), 1–19. [Link]

-

Leighton, J. L., et al. (2011). Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. ACS Medicinal Chemistry Letters, 2(1), 58-62. [Link]

-

Marona-Lewicka, D., et al. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl)propyl) adamantane derivatives. Molecules, 27(5), 1715. [Link]

-

Zimmerman, D. M., et al. (2011). Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. Journal of Medicinal Chemistry, 54(1), 276-280. [Link]

-

Martin, R. S., et al. (2008). Kinetic and thermodynamic assessment of binding of serotonin transporter inhibitors. The Journal of pharmacology and experimental therapeutics, 327(2), 591–601. [Link]

-

Iyengar, S., et al. (1991). (+) 3-[3-hydroxyphenyl-N-(1-propyl) piperidine] selectively differentiates effects of sigma ligands on neurochemical pathways modulated by sigma receptors: evidence for subtypes, in vivo. Neuropharmacology, 30(8), 915-922. [Link]

-

Zimmerman, D. M., et al. (2011). Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. Semantic Scholar. [Link]

-

Berardi, F., et al. (2011). Development of Novel Phenoxyalkylpiperidines as High- Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-amnesic Activity. Journal of Medicinal Chemistry, 54(18), 6345-6356. [Link]

-

Berardi, F., et al. (2009). 1-Cyclohexylpiperazine and 3,3-dimethylpiperidine derivatives as sigma-1 (sigma1) and sigma-2 (sigma2) receptor ligands: a review. Current Pharmaceutical Design, 15(28), 3326-3341. [Link]

-

Zimmerman, D. M., et al. (2010). 1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists. ACS Medicinal Chemistry Letters, 1(4), 154-158. [Link]

-

Al-Ghamdi, K. M., et al. (2021). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv. [Link]

-

Szałata, K., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 12(24), 4646-4661. [Link]

-

Hackling, A., et al. (2003). N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as dopamine D2 and D3 receptor ligands. Journal of Medicinal Chemistry, 46(19), 3883-3899. [Link]

-

Luedtke, R. R., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3169. [Link]

-

Xu, J., et al. (2010). [3H]4-(dimethylamino)-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl) butyl)benzamide: a selective radioligand for dopamine D(3) receptors. II. Quantitative analysis of dopamine D(3) and D(2) receptor density ratio in the caudate-putamen. Synapse, 64(6), 449-459. [Link]

-

Reddemma, M., et al. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 9(2), a473-a482. [Link]

-

Wang, L., et al. (2020). How μ-Opioid Receptor Recognizes Fentanyl. Biophysical Journal, 118(7), 1695-1708. [Link]

-

Butini, S., et al. (2021). Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. Journal of Medicinal Chemistry, 64(13), 9048-9066. [Link]

-

Wang, Y., et al. (2021). Design and optimization of piperidine-substituted thiophene[3,2-d]pyrimidine-based HIV-1 NNRTIs with improved drug resistance and pharmacokinetic profiles. Acta Pharmaceutica Sinica B, 11(10), 3148-3161. [Link]

-

PubChem. (n.d.). 3-(3-methoxyphenyl)piperidine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-(3-methoxyphenyl)piperidine (C12H17NO). Retrieved from [Link]

Sources

- 1. ijnrd.org [ijnrd.org]

- 2. How μ-Opioid Receptor Recognizes Fentanyl - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. PubChemLite - 2-(3-methoxyphenyl)piperidine (C12H17NO) [pubchemlite.lcsb.uni.lu]

- 5. Syntheses and binding studies of new [(aryl)(aryloxy)methyl]piperidine derivatives and related compounds as potential antidepressant drugs with high affinity for serotonin (5-HT) and norepinephrine (NE) transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as dopamine D2 and D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. [3H]4-(dimethylamino)-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl) butyl)benzamide: a selective radioligand for dopamine D(3) receptors. II. Quantitative analysis of dopamine D(3) and D(2) receptor density ratio in the caudate-putamen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. 1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 1-Cyclohexylpiperazine and 3,3-dimethylpiperidine derivatives as sigma-1 (sigma1) and sigma-2 (sigma2) receptor ligands: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Key Dopamine Modulator: An In-depth Technical Guide to the Discovery and History of (S)-3-(3-Methoxyphenyl)piperidine

For Immediate Release

GOTHENBURG, SWEDEN – In the landscape of neuropharmacology, the 3-arylpiperidine scaffold stands as a cornerstone for the development of centrally acting agents, particularly those targeting the dopamine D2 receptor. Among these, (S)-3-(3-Methoxyphenyl)piperidine has emerged as a critical chiral building block and a significant entity in its own right. This technical guide provides a comprehensive overview of the discovery, historical development, and key synthetic methodologies for this influential compound, tailored for researchers, scientists, and professionals in drug development.

Introduction: The Significance of the 3-Arylpiperidine Motif

The piperidine ring is a prevalent heterocyclic motif in a vast number of pharmaceuticals and natural products.[1] Its conformational flexibility allows for precise spatial orientation of substituents, making it an ideal scaffold for interacting with biological targets. When substituted at the 3-position with an aryl group, the resulting 3-arylpiperidine structure becomes a key pharmacophore for a range of central nervous system (CNS) targets, most notably the dopamine D2 receptor family. The pioneering work of Nobel laureate Arvid Carlsson on dopamine's role as a neurotransmitter laid the foundation for understanding how molecules interacting with dopamine receptors could treat neurological and psychiatric disorders.[2][3] This research spurred the development of numerous dopamine receptor agonists and antagonists, with the 3-arylpiperidine scaffold proving to be particularly fruitful.

(S)-3-(3-Methoxyphenyl)piperidine is a chiral molecule whose significance is deeply intertwined with the development of important dopamine receptor modulators like Preclamol and OSU-6162. Its history is not one of a single, isolated discovery but rather an evolution driven by the quest for more effective and selective treatments for conditions such as Parkinson's disease and schizophrenia.

The Dawn of a Scaffold: Early Synthetic Approaches to Racemic 3-(3-Methoxyphenyl)piperidine

The initial forays into the synthesis of 3-(3-methoxyphenyl)piperidine focused on the preparation of the racemic mixture. One of the foundational synthetic routes involves a Grignard reaction between 3-methoxyphenylmagnesium bromide (derived from 3-bromoanisole) and 3-bromopyridine. This is followed by N-alkylation and subsequent reduction of the pyridinium salt to the corresponding piperidine.

A key historical synthesis is outlined as follows:

-

Grignard Reaction: 3-Bromoanisole is reacted with magnesium in an ethereal solvent such as tetrahydrofuran (THF) to form 3-methoxyphenylmagnesium bromide.

-

Coupling: This Grignard reagent is then coupled with 3-bromopyridine, often catalyzed by a nickel-phosphine complex, to yield 3-(3-methoxyphenyl)pyridine.

-

N-Alkylation and Reduction: The resulting pyridine derivative can be N-alkylated (for example, with a propyl group for Preclamol synthesis) to form a pyridinium salt. This salt is then reduced to the corresponding piperidine using catalytic hydrogenation (e.g., with hydrogen gas over a platinum catalyst).[4]

This classical approach, while effective for producing the racemic scaffold, set the stage for the next critical challenge: the separation of the enantiomers to unlock their distinct pharmacological profiles.

The Crucial Role of Chirality: Discovery of the (S)-Enantiomer's Significance

The distinct biological activities of the enantiomers of 3-arylpiperidines were a pivotal discovery. It was found that the stereochemistry at the C3 position of the piperidine ring dramatically influences the interaction with the dopamine D2 receptor. For the closely related compound 3-(3-hydroxyphenyl)-N-n-propylpiperidine (3-PPP), the (-)-enantiomer, known as Preclamol, was identified as a partial dopamine D2 receptor agonist with potential antipsychotic and anti-Parkinsonian effects.[1][5][6] In contrast, the (+)-enantiomer displayed different properties. This stereoselectivity underscored the necessity of obtaining enantiomerically pure compounds for therapeutic applications.

(S)-3-(3-Methoxyphenyl)piperidine serves as a key, protected precursor to the active (S)-enantiomer of these more complex dopamine receptor ligands. The methoxy group acts as a stable protecting group for the phenolic hydroxyl, which can be deprotected in a later synthetic step.

Methodologies for Obtaining the (S)-Enantiomer

The isolation and synthesis of (S)-3-(3-Methoxyphenyl)piperidine have been approached through two primary strategies: chiral resolution of the racemic mixture and, more recently, asymmetric synthesis.

Classical Chiral Resolution

The traditional and historically significant method for obtaining the (S)-enantiomer is through the resolution of the racemic 3-(3-methoxyphenyl)piperidine. This technique relies on the formation of diastereomeric salts with a chiral resolving agent.

Generalized Protocol for Chiral Resolution:

-

Salt Formation: The racemic 3-(3-methoxyphenyl)piperidine is reacted with an enantiomerically pure chiral acid (e.g., L-tartaric acid or its derivatives) in a suitable solvent. This reaction forms a mixture of two diastereomeric salts.

-

Fractional Crystallization: Due to their different physical properties, one of the diastereomeric salts will be less soluble in the chosen solvent and will preferentially crystallize out of the solution.

-

Isolation and Liberation: The crystallized diastereomeric salt is isolated by filtration. The desired enantiomer of the piperidine derivative is then liberated by treatment with a base to neutralize the chiral acid.

The efficiency of this process is highly dependent on the choice of resolving agent and the crystallization conditions.

Modern Asymmetric Synthesis

More contemporary approaches focus on the direct, enantioselective synthesis of the (S)-enantiomer, avoiding the need for resolution, which can be a less efficient process. One notable modern strategy involves the rhodium-catalyzed asymmetric reductive Heck reaction.[4]

Conceptual Asymmetric Synthesis Workflow:

Caption: Asymmetric synthesis of (S)-3-(3-Methoxyphenyl)piperidine.

This approach offers high enantioselectivity and functional group tolerance, representing a significant advancement in the synthesis of chiral 3-substituted piperidines.[4]

Pharmacological Significance and Mechanism of Action

The primary pharmacological importance of (S)-3-(3-Methoxyphenyl)piperidine lies in its role as a precursor to potent dopamine D2 receptor ligands. The derivatives of this compound, such as Preclamol, act as partial agonists at the D2 receptor.

A partial agonist is a ligand that binds to a receptor but elicits a response that is lower than that of a full agonist. This "dopamine stabilizing" effect is therapeutically valuable. In states of low dopaminergic activity (hypodopaminergic), a partial agonist will increase signaling, acting as an agonist. Conversely, in states of excessive dopamine activity (hyperdopaminergic), it will compete with the endogenous dopamine, thereby reducing overall receptor activation and acting as an antagonist.

Signaling Pathway Modulation:

Caption: Dual action of (S)-3-arylpiperidine derivatives at the D2 receptor.

This stabilizing mechanism is thought to contribute to the antipsychotic effects of these compounds while potentially having a lower incidence of the motor side effects associated with full D2 receptor antagonists.

Conclusion and Future Directions

The journey of (S)-3-(3-Methoxyphenyl)piperidine from a racemic intermediate to a highly sought-after chiral building block mirrors the evolution of modern medicinal chemistry. Its history highlights the critical importance of stereochemistry in drug action and the continuous innovation in synthetic methodologies. As our understanding of the complexities of the dopamine system deepens, the 3-arylpiperidine scaffold, exemplified by (S)-3-(3-Methoxyphenyl)piperidine, will undoubtedly continue to be a fertile ground for the discovery of novel therapeutics for a range of neurological and psychiatric disorders. Future research will likely focus on refining asymmetric syntheses to be more efficient and environmentally friendly, as well as exploring derivatives with even greater selectivity for different dopamine receptor subtypes and downstream signaling pathways.

References

- Carlsson, A. (2001).

- Carlsson, A. (1999). A paradigm shift in brain research. Science, 286(5441), 905-906.

-

Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226. [Link]

-

Carlsson, A. (2018, July 2). Arvid Carlsson, Nobel laureate who uncovered a treatment for Parkinson's, dies at 95. The Washington Post. [Link]

-

Tamminga, C. A., Cascella, N. G., Lahti, A. C., Lindberg, M., & Carlsson, A. (1992). Pharmacologic properties of (-)-3PPP (preclamol) in man. Journal of neural transmission. General section, 88(3), 165–175. [Link]

-

Snyder, S. H. (2009). Arvid Carlsson: an early pioneer in translational medicine. Science translational medicine, 1(2), 2ps3. [Link]

-

PrepChem. (n.d.). Synthesis of 3-(3-Methoxyphenyl)piperidine. Retrieved from [Link]

-

Abdelshaheed, M. M., Fawzy, I. M., El-Subbagh, H. I., & Youssef, K. M. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 188. [Link]

-

Wikipedia. (n.d.). 3-PPP. Retrieved from [Link]

-

Kostic-Rajacic, A., Soskic, V., & Joksimovic, J. (1998). Synthesis and dopaminergic features of six novel 3-arylpiperidines. Bollettino chimico farmaceutico, 137(10), 417–421. [Link]

-

Hjorth, S. (1983). On the mode of action of 3-(3-hydroxyphenyl)-N-n-propylpiperidine, 3-PPP, and its enantiomers. With particular reference to dopaminergic mechanisms in the central nervous system. Acta physiologica Scandinavica. Supplementum, 517, 1–52. [Link]

-

Koch, S. W., Koe, B. K., & Bacopoulos, N. G. (1983). Differential effects of the enantiomers of 3-(3-hydroxyphenyl)-N-n-propylpiperidine (3-PPP) at dopamine receptor sites. European journal of pharmacology, 92(3-4), 279–283. [Link]

-

O'Connor, D. A., & Waddington, J. L. (1993). Preclamol and parkinsonian fluctuations. Clinical neuropharmacology, 16(6), 550–554. [Link]

-

Lahti, A. C., Roberts, R. C., & Tamminga, C. A. (1998). Antipsychotic properties of the partial dopamine agonist (-)-3-(3-hydroxyphenyl)-N-n-propylpiperidine(preclamol) in schizophrenia. Biological psychiatry, 43(1), 2–11. [Link]

Sources

- 1. 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality | MDPI [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]

- 6. Differential effects of the enantiomers of 3-(3-hydroxyphenyl)-N-n-propylpiperidine (3-PPP) at dopamine receptor sites - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-3-(3-Methoxyphenyl)piperidine: A Comprehensive Technical Guide for Advanced Research

This in-depth technical guide provides a comprehensive overview of (S)-3-(3-Methoxyphenyl)piperidine, a chiral piperidine derivative of significant interest in medicinal chemistry and drug discovery. This document delves into its chemical identity, advanced synthesis protocols, and pertinent safety and handling information, tailored for researchers, scientists, and professionals in drug development.

Core Chemical Identity and Descriptors

(S)-3-(3-Methoxyphenyl)piperidine is a key chiral building block in the synthesis of a variety of pharmacologically active compounds. Its rigid piperidine scaffold, coupled with the electronic properties of the methoxyphenyl group, makes it a valuable synthon for exploring structure-activity relationships (SAR) in drug design. The stereochemistry at the C3 position is crucial for specific interactions with biological targets.

Table 1: Chemical Identifiers and Properties

| Identifier | Value | Source |

| CAS Number | 88784-37-6 | [1] |

| Molecular Formula | C12H17NO | [2] |

| Molecular Weight | 191.27 g/mol | [2] |

| IUPAC Name | (3S)-3-(3-methoxyphenyl)piperidine | N/A |

| Canonical SMILES | COC1=CC=CC(=C1)[C@H]2CCCNC2 | N/A |

| MDL Number | MFCD03839846 | [1] |

| Appearance | Not specified, likely an oil or low-melting solid | N/A |

| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C. | [1] |

The Significance of Chiral Piperidines in Drug Discovery

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates.[3][4] The introduction of a chiral center, as seen in (S)-3-(3-Methoxyphenyl)piperidine, offers several advantages in drug design:[3]

-

Enhanced Biological Activity and Selectivity: The three-dimensional arrangement of substituents on a chiral piperidine ring allows for more specific and higher-affinity interactions with the chiral binding pockets of biological targets such as enzymes and receptors.[3]

-

Modulation of Physicochemical Properties: Chirality can influence a molecule's solubility, lipophilicity, and metabolic stability, all of which are critical for pharmacokinetic profiles.[3]

-

Improved Pharmacokinetic Properties: Enantiomerically pure compounds often exhibit more predictable and favorable absorption, distribution, metabolism, and excretion (ADME) properties compared to their racemic mixtures.

-

Reduced Off-Target Effects and Toxicity: By selectively interacting with the desired target, the (S)-enantiomer may avoid interactions with other biomolecules that could lead to adverse effects.

Enantioselective Synthesis and Methodologies

The synthesis of enantiomerically pure 3-arylpiperidines is a key challenge in medicinal chemistry. Traditional methods often rely on the resolution of racemic mixtures, which is inherently inefficient. Modern asymmetric synthesis offers a more direct and atom-economical approach.

Rhodium-Catalyzed Asymmetric Reductive Heck Reaction: A State-of-the-Art Protocol

A recently developed and highly efficient method for the enantioselective synthesis of 3-arylpiperidines involves a rhodium-catalyzed asymmetric reductive Heck reaction. This three-step process provides access to a wide range of enantioenriched 3-substituted piperidines with high yield and excellent enantioselectivity.

Workflow of the Rh-Catalyzed Asymmetric Synthesis:

Figure 1: Workflow for the Enantioselective Synthesis of (S)-3-(3-Methoxyphenyl)piperidine.

Step-by-Step Experimental Protocol:

Step 1: Synthesis of Phenyl Pyridine-1(2H)-carboxylate (Dihydropyridine Intermediate)

-

To a solution of sodium borohydride (1.0 eq) and pyridine (1.0 eq) in methanol at -78 °C under a nitrogen atmosphere, add phenyl chloroformate (1.0 eq) dropwise.

-

Maintain the reaction at -78 °C for 3 hours.

-

Quench the reaction with water and extract the mixture with diethyl ether.

-

Wash the combined organic layers with 1N NaOH followed by 1N HCl, and then dry over sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by silica gel chromatography to yield the dihydropyridine intermediate.

Step 2: Rh-Catalyzed Asymmetric Reductive Heck Reaction

-

In a vial under an argon atmosphere, combine [Rh(cod)OH]2 (3 mol%) and the chiral ligand (e.g., (S)-Segphos, 7 mol%).

-

Add toluene, THP, and water, followed by aqueous cesium hydroxide (2.0 eq).

-

Stir the catalyst solution at 70 °C for 10 minutes.

-

Add 3-methoxyphenylboronic acid (3.0 eq) followed by the phenyl pyridine-1(2H)-carboxylate (1.0 eq).

-

Stir the resulting mixture at 70 °C for 20 hours.

-

After cooling to room temperature, purify the reaction mixture by column chromatography to isolate the enantioenriched (S)-3-(3-methoxyphenyl)-tetrahydropyridine.

Step 3: Reduction to (S)-3-(3-Methoxyphenyl)piperidine

-

Dissolve the tetrahydropyridine intermediate from Step 2 in a suitable solvent such as methanol or ethanol.

-

Add a catalytic amount of palladium on carbon (Pd/C).

-

Subject the mixture to hydrogenation (H2 gas, typically at atmospheric or slightly elevated pressure) until the reaction is complete (monitored by TLC or LC-MS).

-

Filter the reaction mixture through celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to obtain the final product, (S)-3-(3-Methoxyphenyl)piperidine.

Spectroscopic Characterization (Predicted and Comparative Data)

Table 2: Predicted and Comparative Spectroscopic Data

| Technique | Data for Related Compounds and Predictions |

| ¹H NMR | For the parent piperidine, signals are typically observed around δ 2.8 (protons alpha to N), and δ 1.5-1.7 (protons beta and gamma to N). For 1-((3-methoxyphenyl)sulfonyl)piperidine in DMSO-d6, characteristic aromatic protons and a methoxy signal (around δ 3.8) are expected, along with the piperidine ring protons.[5] |

| ¹³C NMR | For N-(3-methoxyphenyl)piperidine, aromatic carbons are expected in the δ 100-160 ppm range, with the methoxy carbon around δ 55 ppm. Piperidine carbons alpha to nitrogen appear around δ 50 ppm, with other ring carbons between δ 20-30 ppm.[6] |

| Mass Spectrometry (MS) | For the racemic 3-(3-methoxyphenyl)piperidine hydrochloride, the predicted monoisotopic mass of the free base is 191.13101 Da, with a predicted [M+H]⁺ adduct at m/z 192.13829.[3] The GC-MS of the isomeric 1-(3-methoxyphenyl)piperidine shows a molecular ion peak at m/z 191.[7] |

| Infrared (IR) Spectroscopy | For piperidine, characteristic N-H stretching is observed around 3300 cm⁻¹. C-H stretching of the aliphatic ring is seen below 3000 cm⁻¹. For the target compound, additional peaks for aromatic C-H stretching (above 3000 cm⁻¹), C=C stretching (around 1600 cm⁻¹), and C-O stretching of the methoxy group (around 1250 and 1040 cm⁻¹) are expected. |

Pharmacological Significance and Potential Applications

The pharmacological profile of (S)-3-(3-Methoxyphenyl)piperidine is not extensively documented in publicly available literature. However, based on the activity of structurally similar compounds, it is a promising candidate for targeting various receptors in the central nervous system (CNS).

Hypothesized Mechanism of Action and Biological Targets:

Figure 2: Potential Pharmacological Targets of (S)-3-(3-Methoxyphenyl)piperidine.

Studies on the enantiomers of the related compound 3-(3-hydroxyphenyl)-N-n-propylpiperidine (3-PPP) have shown differential effects at dopamine receptors, with the (+)-enantiomer acting as a DA autoreceptor agonist and the (-)-enantiomer exhibiting weak antagonist activity at both presynaptic and postsynaptic DA receptors.[8] This highlights the critical role of stereochemistry in determining the pharmacological profile.

Furthermore, various 3-arylpiperidine and methoxyphenylpiperazine derivatives have demonstrated high affinity for dopamine (D2, D3) and serotonin (5-HT1A, SERT) receptors.[9][10][11][12] Given these precedents, (S)-3-(3-Methoxyphenyl)piperidine is a valuable scaffold for developing selective ligands for these receptors, with potential applications in treating:

-

Psychiatric disorders: Such as schizophrenia and depression.

-

Neurodegenerative diseases: Including Parkinson's disease.

-

Pain management.

Safety and Handling

General Safety Precautions:

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor or mist.[13]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[14][15]

-

Fire Hazards: Piperidine is a flammable liquid. Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools.[13][15]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1]

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[14]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[14]

-

Inhalation: Move the person to fresh air and keep comfortable for breathing.[14]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[14]

-

Hazard Statements for Structurally Related Compounds:

-

H315: Causes skin irritation.[14]

-

H319: Causes serious eye irritation.[14]

-

H335: May cause respiratory irritation.[14]

Conclusion

(S)-3-(3-Methoxyphenyl)piperidine is a chiral building block with significant potential in the development of novel therapeutics, particularly for CNS disorders. The availability of modern enantioselective synthetic routes facilitates its accessibility for research and development. While further investigation into its specific spectroscopic and pharmacological properties is warranted, the existing knowledge base for related piperidine derivatives provides a strong foundation for its application in drug discovery programs. Adherence to strict safety protocols is essential when handling this and related compounds.

References

-

Appchem. (S)-3-(3-METHOXYPHENYL)PIPERIDINE. Retrieved from [Link]

- Aaron Chemistry & UnaveraChemLab. (n.d.). Safety Data Sheet.

- 1-((3-methoxyphenyl)sulfonyl)piperidine 1H NMR. (n.d.).

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). Retrieved from [Link]

- Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Piperidine.

- AAPPTec. (n.d.). Safety Data Sheet.

-

PubChem. (n.d.). 1-(3-Methoxyphenyl)piperidine. Retrieved from [Link]

-

AccelaChem. (n.d.). 88784-37-6,(S)-3-(3-Methoxyphenyl)piperidine. Retrieved from [Link]

-

SWGDRUG.org. (2016). 3-Methoxy-phencyclidine. Retrieved from [Link]

- Leopoldo, M., Lacivita, E., Colabufo, N. A., Niso, M., Berardi, F., & Perrone, R. (2007). Bivalent ligand approach on 4-[2-(3-methoxyphenyl)ethyl]-1-(2-methoxyphenyl)piperazine: synthesis and binding affinities for 5-HT(7) and 5-HT(1A) receptors. Bioorganic & medicinal chemistry, 15(15), 5316–5321.

- Koch, S. W., Koe, B. K., & Bacopoulos, N. G. (1983). Differential effects of the enantiomers of 3-(3-hydroxyphenyl)-N-n-propylpiperidine (3-PPP) at dopamine receptor sites. European journal of pharmacology, 92(3-4), 279–283.

- PubChemLite. (n.d.). 3-(3-methoxyphenyl)piperidine hydrochloride (C12H17NO).

- Perrone, R., Berardi, F., Leopoldo, M., Tortorella, V., Lograno, M. D., Daniele, E., & Govoni, S. (1995). 5-HT1A and D-2 receptor affinity of o-methoxyphenylpiperazine derivatives with terminal benzamide fragment on N-4 alkyl chain. 2. Il Farmaco, 50(7-8), 505–510.

- NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084).

-

SpectraBase. (n.d.). N-(3-Methoxyphenyl)piperidine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

- 1-((3-methoxyphenyl)sulfonyl)piperidine 13C NMR. (n.d.).

- MDPI. (2020). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine. Molecules, 25(24), 5913.

- Caccia, S., Pasetto, A., Malatesta, R., & Mennini, T. (2002). 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter. Journal of pharmacy and pharmacology, 54(9), 1255–1259.

- MDPI. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3182.

- ChemRxiv. (2022). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonists.

- ACS Publications. (2014). Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. Journal of Medicinal Chemistry, 57(16), 7082-7092.

- ResearchGate. (n.d.). Binding affinities for dopamine D2/D3 and sigma s1/s2 receptors.

-

NIST. (n.d.). Piperidine. In NIST Chemistry WebBook. Retrieved from [Link]

- Preprints.org. (2023). Dopamine Receptor Ligand Selectivity - An In Silico / In Vitro Insight.

-

NIST. (n.d.). Piperidine. In NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). Piperidine. Retrieved from [Link]

-

PubChem. (n.d.). 2-(3-Methoxyphenyl)piperidine. Retrieved from [Link]

- Cosi, C., & Chopin, P. (2012). Multitarget-directed ligands hitting serotonin receptors: a medicinal chemistry survey. Current topics in medicinal chemistry, 12(12), 1015–1039.

- Zadorozhna, M., & Kiec-Kononowicz, K. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules (Basel, Switzerland), 26(21), 6614.

- PubChemLite. (n.d.). 4-(3-methoxyphenyl)piperidine (C12H17NO).

- PubChemLite. (n.d.). 2-(3-methoxyphenyl)piperidine (C12H17NO).

Sources

- 1. chiralen.com [chiralen.com]

- 2. appchemical.com [appchemical.com]

- 3. PubChemLite - 3-(3-methoxyphenyl)piperidine hydrochloride (C12H17NO) [pubchemlite.lcsb.uni.lu]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. orgsyn.org [orgsyn.org]

- 6. spectrabase.com [spectrabase.com]

- 7. 1-(3-Methoxyphenyl)piperidine | C12H17NO | CID 605725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Differential effects of the enantiomers of 3-(3-hydroxyphenyl)-N-n-propylpiperidine (3-PPP) at dopamine receptor sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Bivalent ligand approach on 4-[2-(3-methoxyphenyl)ethyl]-1-(2-methoxyphenyl)piperazine: synthesis and binding affinities for 5-HT(7) and 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey - PMC [pmc.ncbi.nlm.nih.gov]

- 13. peptide.com [peptide.com]

- 14. aaron-chemistry.de [aaron-chemistry.de]

- 15. chemos.de [chemos.de]

(S)-3-(3-Methoxyphenyl)piperidine biological activity and targets

An In-depth Technical Guide to (S)-3-(3-Methoxyphenyl)piperidine: A Privileged Scaffold in Central Nervous System Drug Discovery

Executive Summary

(S)-3-(3-Methoxyphenyl)piperidine is a chiral synthetic building block of significant interest in medicinal chemistry and drug development. While not a therapeutic agent in itself, its rigid, three-dimensional structure serves as a "privileged scaffold"—a molecular framework that is recognized with high affinity by multiple, distinct biological targets. This guide provides a comprehensive analysis of the biological significance of this scaffold, detailing the key protein families targeted by its derivatives, including dopamine, opioid, and NMDA receptors. We will explore the structure-activity relationships that govern target selectivity, present detailed experimental protocols for characterizing ligand-receptor interactions, and offer insights into the compound's central role in the discovery of novel CNS-active agents.

Introduction: Defining the Scaffold and its Significance

The 3-phenylpiperidine motif is a cornerstone in the design of centrally acting therapeutic agents. Its conformationally constrained structure allows for precise orientation of substituents to engage with receptor binding pockets. The specific enantiomer, (S)-3-(3-Methoxyphenyl)piperidine, adds two key features:

-

Stereochemistry: The (S)-configuration at the C3 position is crucial for enantioselective interactions with chiral biological targets, often leading to significant differences in potency and selectivity compared to its (R)-enantiomer or the racemic mixture.

-

Methoxy Group: The methoxy substituent at the meta-position of the phenyl ring acts as a key pharmacophoric element. It can serve as a hydrogen bond acceptor and its electronic properties influence the overall lipophilicity and metabolic stability of derivative compounds.

It is critical to distinguish (S)-3-(3-Methoxyphenyl)piperidine from the well-studied pharmacological tool Preclamol ((-)-3-PPP or (S)-3-(3-hydroxyphenyl)-N-n-propylpiperidine).[1][2][3] While structurally related, Preclamol possesses a hydroxyl group (instead of methoxy) and an N-propyl substituent, which confer distinct dopamine D2/D3 receptor partial agonist properties.[4][5] The subject of this guide is the unfunctionalized parent scaffold, whose value lies primarily in its role as a foundational structure for building more complex and highly targeted ligands.

A Privileged Scaffold: Key Molecular Target Families

The inherent structural features of (S)-3-(3-Methoxyphenyl)piperidine make it an ideal starting point for developing ligands for several important CNS receptor families.

Dopamine Receptors (D2, D3, D4)

The dopamine system is a primary focus for drugs developed from this scaffold. The D2-like receptor subfamily (D2, D3, D4) is implicated in psychosis, depression, addiction, and Parkinson's disease.[6][7]

-

Dopamine D2/D3 Receptors: The 3-methoxyphenyl group is a well-established pharmacophore for dopamine D2 and D3 receptors.[8] Medicinal chemistry efforts have focused on modifying the piperidine nitrogen to achieve desired functional activity (agonist, antagonist, or partial agonist) and selectivity. High affinity for the D3 receptor, in particular, is a target for treating substance use disorders.[7] The spatial orientation of the phenyl ring relative to the basic nitrogen of the piperidine core mimics key interactions of the endogenous ligand, dopamine.

-

Dopamine D4 Receptors: Selective D4 receptor antagonists are being investigated for L-DOPA-induced dyskinesias and other neurological disorders.[6] The 3-methoxyphenylpiperidine core has been incorporated into novel D4-selective ligands, demonstrating the scaffold's versatility.[6]

N-Methyl-D-Aspartate (NMDA) Receptors

NMDA receptors are ionotropic glutamate receptors critical for synaptic plasticity, learning, and memory. However, their overactivation is linked to excitotoxicity in conditions like stroke, epilepsy, and neurodegenerative diseases.[9] Piperidine derivatives containing the (S)-3-(3-Methoxyphenyl)piperidine core have been developed as antagonists for the NR1/NR2B subtype of the NMDA receptor.[9] In this context, the scaffold correctly positions functional groups to interact with the phencyclidine (PCP) binding site within the receptor's ion channel, blocking ion flow.

Opioid Receptors

The scaffold has also found utility in the synthesis of ligands for opioid receptors, particularly the delta-opioid receptor (DOR). Novel DOR agonists based on this structure have shown promise as potential treatments for chronic pain and depression with a potentially lower side-effect profile than traditional mu-opioid agonists.[]

Quantitative Pharmacology of Scaffold Derivatives

The utility of the (S)-3-(3-Methoxyphenyl)piperidine scaffold is best illustrated by the high-affinity ligands derived from it. The following table summarizes representative data for compounds incorporating this core motif, highlighting the sub-nanomolar affinities achievable.